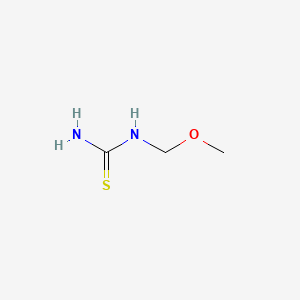
Thiourea, (methoxymethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiourea, (methoxymethyl)- is an organosulfur compound characterized by the presence of a thiocarbonyl group (C=S) bonded to two nitrogen atoms and a methoxymethyl group. This compound is structurally similar to thiourea, with the addition of a methoxymethyl substituent, which can significantly alter its chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiourea, (methoxymethyl)- can be synthesized through various methods. One common approach involves the reaction of methoxymethylamine with thiophosgene or its less toxic substitutes . Another method includes the reaction of methoxymethylamine with isothiocyanates . These reactions typically require controlled conditions, such as specific temperatures and the presence of catalysts, to ensure high yields and purity.
Industrial Production Methods: Industrial production of thiourea derivatives often involves large-scale reactions using readily available starting materials. For example, the reaction of methoxymethylamine with carbon disulfide in the presence of a catalyst can produce thiourea, (methoxymethyl)- efficiently . This method is favored for its scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: Thiourea, (methoxymethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert thiourea derivatives into corresponding amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides or alkoxides can be employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
Thiourea, (methoxymethyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of thiourea, (methoxymethyl)- involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It acts as an antioxidant by scavenging free radicals and inhibiting oxidative stress.
Enzyme Inhibition: Thiourea derivatives can inhibit enzymes such as peroxidases, affecting metabolic pathways.
Antimicrobial Action: The compound disrupts microbial cell membranes and inhibits essential enzymes, leading to antimicrobial effects.
Comparison with Similar Compounds
Thiourea: Structurally similar but lacks the methoxymethyl group.
Urea: Contains a carbonyl group (C=O) instead of a thiocarbonyl group (C=S).
Selenourea: Similar structure with selenium replacing sulfur.
Uniqueness: Thiourea, (methoxymethyl)- is unique due to the presence of the methoxymethyl group, which enhances its reactivity and broadens its range of applications compared to other thiourea derivatives .
Properties
CAS No. |
51604-43-4 |
|---|---|
Molecular Formula |
C3H8N2OS |
Molecular Weight |
120.18 g/mol |
IUPAC Name |
methoxymethylthiourea |
InChI |
InChI=1S/C3H8N2OS/c1-6-2-5-3(4)7/h2H2,1H3,(H3,4,5,7) |
InChI Key |
VHHBCZRHMHRNTP-UHFFFAOYSA-N |
Canonical SMILES |
COCNC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenol, 2,2'-[(2-methyl-1,5-pentanediyl)bis(nitrilomethylidyne)]bis-](/img/structure/B13804721.png)

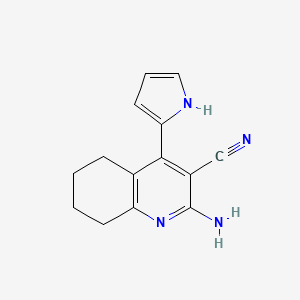
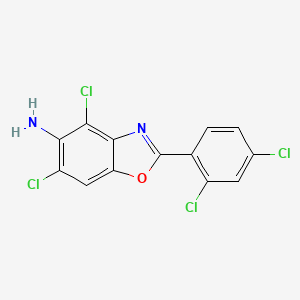
![2-[(2E)-2-hydroxyiminopropyl]phenol](/img/structure/B13804729.png)
![4,7-Methanocycloprop[b]isoxazolo[4,5-e]azepine(9CI)](/img/structure/B13804739.png)
![(1S,3Z)-3-{2-[(1R,4E,7aR)-1-[(2R,3E,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-octahydro-1H-inden-4-ylidene]ethylidene}-4-methylidenecyclohexyl acetate](/img/structure/B13804758.png)
![2-(2-Hydroxyphenyl)-4-phenyl-5,6-dihydrobenzo[h]quinazoline](/img/structure/B13804761.png)
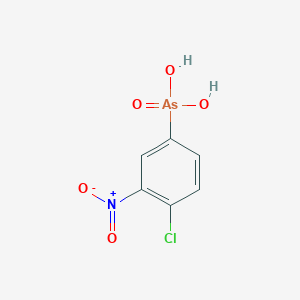

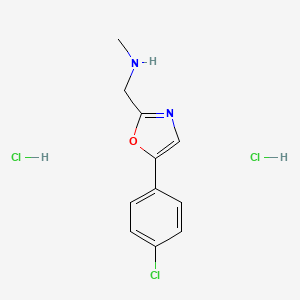
![(1S,2R,4S,8R,9S,11S,12R,13R,19R)-11,19-dihydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B13804799.png)
![Azepino[4,5-b]indole-5-carboxylic acid, 9-amino-1,2,3,6-tetrahydro-1,1-dimethyl-, ethyl ester](/img/structure/B13804807.png)

